molecular formula C18H14ClNO3S B2814131 (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide CAS No. 518332-74-6

(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide

Cat. No.: B2814131
CAS No.: 518332-74-6
M. Wt: 359.82
InChI Key: OYRYTBCQYPMIEK-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 3-chloro-4-hydroxynaphthalene, is subjected to oxidation to form 3-chloro-4-oxonaphthalene.

    Formation of the Ylidene Intermediate: The oxonaphthalene derivative is then reacted with an appropriate amine to form the ylidene intermediate.

    Sulfonamide Formation: The ylidene intermediate is reacted with 4-ethylbenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.

    Substitution: The chloro substituent on the naphthalene ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidized Derivatives: Various quinones and hydroxy derivatives.

    Reduced Derivatives: Amine derivatives.

    Substituted Derivatives: A wide range of substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the compound is studied for its potential to inhibit specific enzymes or receptors.

Industry

In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The naphthalene ring can intercalate with DNA, potentially leading to anticancer properties. The chloro substituent can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds such as 1-naphthylamine and 2-naphthol share the naphthalene core structure.

    Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide functional group.

    Chloro Substituted Compounds: Compounds such as chlorobenzene and 4-chloronitrobenzene share the chloro substituent.

Uniqueness

(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene ring, sulfonamide group, and chloro substituent in a single molecule allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-2-12-7-9-13(10-8-12)24(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11H,2H2,1H3/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRYTBCQYPMIEK-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.